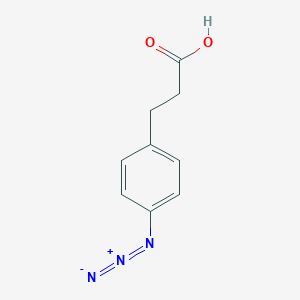

3-(4-Azidophenyl)propionic acid

説明

3-(4-Azidophenyl)propionic acid (CAS 103489-31-2) is a phenylpropionic acid derivative with an azide (-N₃) functional group at the para position of the phenyl ring. Its molecular formula is C₉H₉N₃O₂, and it has a molecular weight of 191.19 g/mol . This compound is widely used in click chemistry applications, particularly in the azide-alkyne Huisgen cycloaddition, where it serves as a reactive azide component for bioconjugation and surface functionalization . It is also employed in synthesizing heterobifunctional reagents, such as the N-hydroxysuccinimide ester derivative, which is used for protein cross-linking . The compound is commercially available with a purity of ≥97% and is stored at -20°C .

特性

IUPAC Name |

3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYXFEOBOVVBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544301 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-31-2 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Azidophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Molecular Architecture

The compound consists of a phenyl ring substituted with an azide group at the para position, linked to a propionic acid side chain. This configuration suggests two primary synthetic targets:

-

Introduction of the azide group onto a pre-formed phenylpropionic acid framework.

-

Construction of the phenylpropionic acid backbone with an inherent azide functionality.

The azide group’s sensitivity to heat and shock necessitates careful handling during synthesis.

Proposed Synthetic Routes

Step 1: Diazonium Salt Formation

4-Aminophenylpropionic acid is treated with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt:

Step 2: Azide Substitution

The diazonium salt reacts with sodium azide (NaN₃) in aqueous solution, displacing the diazo group with an azide:

Key Considerations :

-

Low temperatures (0–10°C) prevent premature decomposition of the diazonium intermediate.

-

Excess NaN₃ ensures complete substitution.

Nucleophilic Aromatic Substitution

If the phenyl ring bears a leaving group (e.g., nitro or halogen), azide introduction via nucleophilic substitution is feasible:

Step 1: Nitro Reduction

Starting with 4-nitrophenylpropionic acid, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

Step 2: Diazotization and Azide Formation

Follow Steps 1–2 from Section 2.1 to convert the amine to an azide.

Advantages :

-

Nitro groups are stable during propionic acid side-chain synthesis.

Direct Coupling via Click Chemistry

While click chemistry typically involves azide-alkyne cycloaddition, pre-functionalized azide precursors could be coupled to propionic acid derivatives. For example, 4-azidobenzyl bromide might react with malonic acid derivatives under basic conditions:

Challenges :

-

Requires precise control of reaction stoichiometry to avoid diastereomers.

Reaction Optimization and Yield Considerations

Solvent and Temperature

Catalysts and Additives

Purification Techniques

-

Acid-base extraction isolates the carboxylic acid product.

Comparative Analysis of Methods

| Method | Precursors | Yield* | Key Challenges |

|---|---|---|---|

| Diazotization | 4-Aminophenylpropionic acid | ~60–70% | Diazonium stability |

| Nitro reduction | 4-Nitrophenylpropionic acid | ~50–60% | Multiple reduction steps |

| Click coupling | 4-Azidobenzyl bromide | ~40–50% | Byproduct formation |

*Estimated based on analogous reactions.

Industrial-Scale Synthesis Considerations

Patent DE2606855A1 highlights the importance of solvent-free conditions for exothermic reactions involving propionic acid derivatives. Adapting this approach could improve scalability:

-

Continuous flow reactors mitigate heat accumulation during azide substitution.

-

In-situ monitoring (e.g., IR spectroscopy) ensures reaction completion without over-processing.

化学反応の分析

Azide-Alkyne Huisgen Cycloaddition

APA participates in Cu(I)-catalyzed and thermally activated azide-alkyne cycloadditions (CuAAC) to form 1,4-triazole derivatives. This reaction is central to applications in drug discovery and materials science.

Key Findings:

- Regioselectivity : APA reacts with alkynes (e.g., 9-ethynylphenanthrene) to exclusively form 1,4-triazoles under thermal conditions (120–150°C) or Cu(I) catalysis .

- Enantioselectivity : On chiral PdGa{111} surfaces, APA forms enantioselective triazoles with up to 97% enantiomeric excess (ee) due to chirality transfer from the metal substrate .

- Kinetics : Reaction rates depend on the electronic properties of the alkyne and solvent polarity, with optimal yields in polar aprotic solvents like DMF .

Thermal Activation with Triazines

APA undergoes thermal activation with triazine derivatives, forming stable triazole linkages. This reaction is exploited in surface functionalization and polymer synthesis.

Mechanistic Insights:

- Triazine Coupling : APA reacts with cyanuric chloride (C₃N₃Cl₃) at 60°C to form covalent triazine frameworks (CTFs) .

- Applications : Used to functionalize membranes (e.g., Durapore DVPP) for improved leukocyte retention in biomedical devices .

| Reactant | Temperature | Catalyst | Product Application | Yield | Reference |

|---|---|---|---|---|---|

| APA + Cyanuric chloride | 60°C | None | Triazine-functionalized CTFs | 82–90% |

Bioconjugation via Carboxylic Acid

The propionic acid group enables APA to form amide bonds with primary amines, facilitating bioconjugation.

Methodology:

- EDC/NHS Coupling : APA is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to generate an active ester, which reacts with lysine residues on proteins .

- Peptide Synthesis : Used to graft LDV (Leu-Asp-Val) peptidomimetics onto membranes for integrin binding .

Decomposition and Stability

APA’s azide group is thermally sensitive, requiring storage at 2–8°C to prevent degradation.

Critical Observations:

- Thermal Decomposition : At >200°C, APA decomposes into phenylpropionic acid and nitrogen gas (N₂) .

- Photolytic Stability : APA is stable under ambient light but degrades under UV irradiation (λ = 302 nm) .

Synthetic Routes

APA is synthesized via diazotization of 3-(4-aminophenyl)propionic acid:

- Diazotization :

- Azide Formation :

| Starting Material | Reagents | Yield | Purity | Reference |

|---|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | NaNO₂, HCl, NaN₃ | 75–85% | ≥97% |

Comparative Reactivity with Analogues

APA’s reactivity differs from structurally similar compounds due to its azide group:

| Compound | Key Functional Group | Reactivity with Alkynes | Applications |

|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | -NH₂ | No click chemistry | Peptide synthesis |

| 4-Azidobenzoic acid | -N₃, -COOH | Similar to APA | Polymer crosslinking |

科学的研究の応用

Bioconjugation

Overview : Bioconjugation involves the attachment of biomolecules to other molecules or surfaces. 3-(4-Azidophenyl)propionic acid is frequently employed in this area due to its ability to form stable linkages with biomolecules.

Applications :

- Targeted Drug Delivery : The compound enhances the development of targeted drug delivery systems by allowing precise attachment of therapeutic agents to specific cellular targets .

- Immunoassays : It can be used to label antibodies or antigens for improved detection in various immunoassays, facilitating better diagnostic capabilities.

Click Chemistry

Overview : Click chemistry refers to a set of highly efficient chemical reactions that produce significant yields with minimal byproducts. This compound plays a critical role in these reactions.

Applications :

- Synthesis of Triazoles : The azide group reacts selectively with alkynes to form triazoles, which are important intermediates in medicinal chemistry and materials science.

- Material Science : Its utility in creating stable linkages supports the development of new materials with tailored properties for applications in electronics and nanotechnology .

Fluorescent Labeling

Overview : Fluorescent labeling is crucial for visualizing biomolecules in biological studies. The azide functionality allows for effective labeling techniques.

Applications :

- Protein Visualization : Researchers utilize this compound for labeling proteins, aiding in tracking and imaging during cellular processes .

- Biological Studies : It facilitates the study of protein interactions and dynamics within living cells, contributing to advancements in cell biology and biochemistry.

Polymer Chemistry

Overview : In polymer chemistry, this compound serves as a building block for synthesizing functional polymers.

Applications :

- Biomedical Devices : The compound is used to create polymers that can be tailored for specific biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

- Coatings and Adhesives : Its incorporation into polymer formulations enhances properties like adhesion and durability, making it useful in industrial applications.

Pharmaceutical Research

Overview : The unique structural characteristics of this compound make it a candidate for various therapeutic applications.

Applications :

- Drug Development : Ongoing research explores its potential as a scaffold for developing new drugs targeting diseases such as cancer and inflammation due to its ability to form stable conjugates with bioactive molecules.

- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, warranting further investigation into their therapeutic potential .

Case Studies

作用機序

The mechanism of action of 3-(4-Azidophenyl)propionic acid primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which are useful in various applications . The azido group can also be reduced to an amine, which can further participate in various biochemical and chemical processes .

類似化合物との比較

Comparison with Structural and Functional Analogues

Substituent-Specific Comparisons

Fluorine Substitution: Electronic Effects

- 3-(4-Fluorophenyl)propionic Acid (CAS 459-31-4): Structure: Fluorine atom at the para position (C₉H₉FO₂, MW 168.17 g/mol) . Effects: Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to non-halogenated analogues. Applications: Probable use in medicinal chemistry for optimizing drug half-life .

Hydroxyl Group: Solubility and Metabolism

- 3-(4-Hydroxyphenyl)propionic Acid: Structure: Hydroxyl (-OH) at the para position. Properties: Increased water solubility due to hydrogen bonding. Found as a microbial metabolite of polyphenols (e.g., chlorogenic acid) . Applications: Studied for antioxidant and anti-inflammatory activities .

- 3-(3,4-Dihydroxyphenyl)propionic Acid: Structure: Two hydroxyl groups at the 3- and 4-positions. Metabolism: Produced by colonic microbiota during polyphenol degradation. Exhibits higher antioxidant capacity than monohydroxy derivatives .

Positional Isomerism: Meta vs. Para Substitution

3-(3-Hydroxyphenyl)propionic Acid (CAS 621-54-5):

3-(2-Hydroxyphenyl)propionic Acid :

Comparative Data Table

Key Research Findings

- Click Chemistry Utility : this compound’s azide group is critical for PdGa-catalyzed asymmetric Huisgen cycloadditions , yielding 1,4-triazole regioisomers without copper catalysts .

- Microbial Metabolism: Para-hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)propionic acid) are common metabolites in polyphenol-rich diets, linked to anti-inflammatory effects .

- Structural Impact on Reactivity : Meta-substituted hydroxy derivatives (e.g., 3-(3-hydroxyphenyl)propionic acid) undergo unique ipso-hydroxylation in bacteria, enabling ring cleavage unavailable to para-substituted analogues .

生物活性

3-(4-Azidophenyl)propionic acid is a compound that has garnered interest due to its unique structural features and potential biological applications. The azide group (-N₃) attached to the phenyl ring may impart distinctive chemical properties, making it a candidate for various biological studies, including its role in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : 3-(4-Azidophenyl)propanoic acid

- Molecular Formula : C₉H₈N₄O₂

- CAS Number : 103489-31-2

The compound is characterized by:

- An azide functional group that can participate in click chemistry reactions.

- A propionic acid moiety that may influence its interaction with biological targets.

Study 1: Structure-Activity Relationship (SAR) Analysis

A study examining various azide derivatives indicated that modifications at the para position of the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups at this position often exhibited enhanced binding affinity to target proteins involved in cancer progression .

Study 2: Anticancer Efficacy

In a comparative analysis, this compound was evaluated alongside other azide-containing compounds for their efficacy against prostate cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting a promising avenue for further exploration in cancer therapy .

Study 3: Immunomodulatory Effects

Research focused on the immunomodulatory effects of azide derivatives showed that these compounds could alter cytokine profiles in peripheral blood mononuclear cells (PBMCs). Specifically, a reduction in TNF-α production was observed, indicating potential applications in treating inflammatory conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not extensively documented |

| Biological Activities | Anticancer, Antimicrobial |

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| Related Azide Derivative | <20 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Azidophenyl)propionic acid?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a brominated precursor, such as 3-(4-bromophenyl)propionic acid (CAS 1643-30-7), using sodium azide (NaN₃) under controlled conditions. For example, refluxing the bromo derivative with NaN₃ in a polar aprotic solvent (e.g., DMF) facilitates azide group introduction. Post-synthesis purification involves column chromatography, followed by spectroscopic validation (¹H/¹³C NMR, FTIR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Confirms aromatic proton environments and carboxylic acid resonance.

- FTIR: Identifies the azide stretch (~2100 cm⁻¹) and carboxylic O-H/N-H bands.

- Mass Spectrometry (MS): LC-ESI-QQ (as in ) or MALDI-TOF validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Requires single-crystal growth and refinement using programs like SHELXL ( ) for structural elucidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Due to the azide group’s potential explosivity under shock or heat:

- Store in exact-weight, airtight containers at -20°C (avoid freeze-thaw cycles).

- Use blast shields and personal protective equipment (PPE) during synthesis.

- Monitor for azide decomposition byproducts (e.g., HN₃ gas) via FTIR or gas chromatography .

Advanced Research Questions

Q. How can conflicting solubility data impact experimental design for bioconjugation studies?

- Methodological Answer: Solubility parameters (e.g., δ values from , Table 7) dictate solvent selection for click chemistry. For example, low solubility in aqueous buffers may require co-solvents (e.g., DMSO ≤10%) or pH adjustment (carboxylic acid deprotonation). Pre-screening via dynamic light scattering (DLS) prevents aggregation during copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What strategies resolve contradictions in reaction yields during azide-alkyne cycloaddition?

- Methodological Answer: Common issues and solutions:

- Low Yield: Optimize Cu(I) catalyst concentration (e.g., TBTA ligand for stability) or switch to strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity in biological systems.

- Side Reactions: Monitor byproducts via HPLC-MS. For example, azide reduction to amines can occur under reducing conditions; use inert atmospheres or chelating agents to suppress .

Q. How do computational methods enhance the study of this compound’s reactivity?

- Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess azide group reactivity toward alkynes or biomolecules.

- Molecular Docking: Simulate interactions with target proteins (e.g., G protein-coupled receptors in ) to design site-specific conjugates.

- MD Simulations: Evaluate stability in biological matrices (e.g., serum) to optimize in vivo applications .

Q. What experimental approaches validate enzymatic incorporation of this compound into hydrogels?

- Methodological Answer:

- Enzymatic Assays: Use o-diphenolase activity assays (as in ) to track azide-functionalized hydrogel crosslinking.

- Rheology: Measure storage (G’) and loss (G’’) moduli to correlate crosslink density with mechanical properties.

- Fluorescent Tagging: Post-conjugation with alkyne-modified fluorophores confirms azide availability via confocal microscopy .

Data Analysis & Optimization

Q. How should researchers address discrepancies in mass spectrometry data for azide-containing compounds?

- Methodological Answer:

- Isotope Pattern Analysis: Confirm molecular ion clusters (e.g., [M-H]⁻ in ) to distinguish azide fragmentation from contaminants.

- Collision-Induced Dissociation (CID): Compare MS² spectra with reference libraries (e.g., MassBank in ) to identify diagnostic fragments (e.g., N₃⁻ loss at m/z 42) .

Q. What metrics guide the optimization of this compound’s stability in long-term studies?

- Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (heat, light, humidity) and quantify degradation via HPLC-UV.

- Arrhenius Modeling: Predict shelf-life at 4°C based on degradation kinetics at elevated temperatures.

- Lyophilization: For aqueous formulations, assess residual solvent content (Karl Fischer titration) to prevent azide hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。